molecular formula C15H17N3O3S B2618361 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034436-11-6

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2618361
CAS No.: 2034436-11-6
M. Wt: 319.38
InChI Key: ZNXNMAFYZALJAV-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine core substituted with a 6-methoxypyridazin-3-yloxy group at the 3-position and a 2-(thiophen-3-yl)ethanone moiety at the 1-position. The structure combines heterocyclic elements (pyridazine, pyrrolidine, thiophene) and a ketone group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-20-13-2-3-14(17-16-13)21-12-4-6-18(9-12)15(19)8-11-5-7-22-10-11/h2-3,5,7,10,12H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXNMAFYZALJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinyl ether: This step involves the reaction of 6-methoxypyridazine with a suitable halogenated pyrrolidine derivative under basic conditions to form the pyridazinyl ether.

    Formation of the ethanone derivative: The thiophen-3-yl group is introduced through a coupling reaction, such as a Suzuki or Stille coupling, with the appropriate thiophene derivative.

    Final assembly: The intermediate compounds are then coupled under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group on the pyridazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group would yield the corresponding alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine and Thiophene Moieties

  • (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 145736-65-8): Key features: Contains a hydroxypyrrolidine ring and a 3-methylthiophene group. Differences: Lacks the pyridazine ring and ethanone linkage. The hydroxyl group on pyrrolidine may enhance polarity compared to the methoxypyridazine substituent in the target compound. Applications: Used in chiral synthesis and as a ligand in coordination chemistry .
  • (2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 104329-54-6): Key features: Pyrrolidine linked to a pyridine ring with an ethylthio group and a phenylmethanone. Differences: Replaces pyridazine with pyridine and introduces a sulfur-containing alkyl chain. The ethylthio group may increase lipophilicity compared to the methoxy group in the target compound .

Pyridazine and Pyrazole Derivatives

  • 1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone (CAS 551920-20-8): Key features: Pyrazolopyridazine core with a methoxy group and ethanone. Differences: The pyrazole ring fused to pyridazine contrasts with the pyrrolidine-linked pyridazine in the target compound. This structural variation may influence binding affinity in biological systems .
  • {4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(4-methoxy-thiophen-3-yl)-methanone: Key features: Piperidine instead of pyrrolidine, with a methanesulfonylphenyl-pyrazolopyrimidine group.

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Pyrrolidine 6-Methoxypyridazine, Thiophen-3-yl ethanone 363.39* Hybrid heterocycle, ketone linkage
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone Pyrrolidine Hydroxyl, 3-methylthiophene 225.30 Chiral center, polar hydroxyl group
1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone Pyrazolopyridazine Methoxy, ethanone 191.19 Fused heterocycle, planar structure
{4-[1-(4-Methanesulfonylphenyl)-...}-methanone Piperidine Methanesulfonylphenyl, pyrazolopyrimidine 498.50* Sulfonyl group, electron-deficient core

*Calculated based on molecular formulas from referenced evidence.

Biological Activity

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone includes:

  • A methoxypyridazinyl group
  • A pyrrolidinyl moiety
  • A thiophenyl backbone

These components suggest potential interactions with various biological targets, contributing to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may modulate the activity of receptors involved in:

  • Anxiety and depression : The methoxypyridazinyl group may enhance selectivity for specific receptors, potentially improving therapeutic efficacy in central nervous system disorders.

Therapeutic Potential

The compound has shown promise in several areas:

  • Neuropharmacology : Studies indicate potential effects on neurotransmission pathways, suggesting applications in treating anxiety and depression.
  • Antimicrobial Activity : Preliminary investigations hint at possible antimicrobial properties, although further research is needed to confirm these effects.

Synthesis

The synthesis of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Methoxypyridazine Moiety : This step often requires the use of bases such as sodium hydride in aprotic solvents like DMF.
  • Final Coupling Reaction : The final compound is formed by coupling the pyrrolidine derivative with thiophenol derivatives using coupling reagents like DCC.

Study 1: Neuropharmacological Effects

A study investigating the effects of this compound on animal models of anxiety demonstrated significant anxiolytic-like effects, suggesting its potential utility in treating anxiety disorders. Behavioral assays indicated reduced anxiety-related behaviors compared to control groups.

Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial properties against various bacterial strains. Results indicated moderate activity, warranting further exploration into its mechanism and efficacy as an antimicrobial agent.

Data Table

PropertyValue
Molecular FormulaC15H18N2O2S
Molecular Weight282.38 g/mol
SolubilitySoluble in organic solvents
Bioavailability Score0.55
Lipinski Rule ComplianceYes (0 violations)

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